molecular formula C16H20ClNO B1446973 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride CAS No. 1706435-72-4

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride

Cat. No. B1446973
M. Wt: 277.79 g/mol
InChI Key: JLTHHTJBQBSDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride, also known as 3-[(2-Naphthyloxy)methyl]piperidine HCl, is a synthetic compound used in various scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and methanol, and has a melting point of 118-122°C. 3-[(2-Naphthyloxy)methyl]piperidine HCl is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

Alzheimer's Disease Treatment

Piperidine derivatives, like donepezil hydrochloride, are central acetylcholinesterase inhibitors used in treating mild-to-moderate Alzheimer's disease. Donepezil shows a good oral absorption profile, lacks significant liver toxicity, and has a favorable side effect profile, making it a key therapeutic agent in Alzheimer's disease management (Román & Rogers, 2004).

Pharmacological Diversity in Piperidine Derivatives

Piperidine derivatives exhibit a wide range of biological activities, indicating their potential for developing therapeutic agents across various disease states. This includes acting on opioid receptors, demonstrating antimicrobial properties, and engaging with central nervous system targets to modulate pain and psychoactive effects (Brine et al., 1997).

Role in Diabetes Treatment

The serine exopeptidase DPP IV, targeted by certain piperidine derivatives, plays a crucial role in glucose metabolism. Inhibiting DPP IV improves glycemic control in type 2 diabetes mellitus, showcasing the therapeutic relevance of piperidine derivatives in managing chronic conditions (Mendieta, Tarragó, & Giralt, 2011).

Enhancing Drug Bioavailability

Piperine, a piperidine alkaloid found in black pepper, has been shown to increase the bioavailability of various drugs and nutrients through inhibition of drug-metabolizing enzymes and enhancement of absorption. This property is particularly beneficial for improving therapeutic outcomes and supplement effectiveness (Srinivasan, 2007).

Anticancer Activity

Piperidine derivatives are being explored for their anticancer potential, with some compounds demonstrating the ability to inhibit tumor growth and metastasis. The research into these derivatives underscores the potential for new cancer therapies that target specific cellular pathways and mechanisms involved in cancer progression (Peixoto et al., 2021).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

3-(naphthalen-2-yloxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13;/h1-2,5-8,10,13,17H,3-4,9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTHHTJBQBSDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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